Propyl acetoacetate

Description

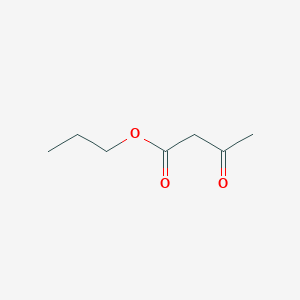

Structure

3D Structure

Properties

IUPAC Name |

propyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGFMVMDBNLMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170394 | |

| Record name | Propyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-60-8 | |

| Record name | Propyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHP3NNH2R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Propyl Acetoacetate

For researchers, scientists, and drug development professionals working with β-keto esters, a comprehensive understanding of their structural characteristics is essential. Propyl acetoacetate (B1235776), a member of this class, prominently exhibits keto-enol tautomerism, a structural isomerism that profoundly influences its chemical reactivity and spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of such molecules, allowing for the simultaneous observation and quantification of both the keto and enol tautomers in solution.

This technical guide provides a detailed analysis of the ¹H NMR spectrum of propyl acetoacetate. Due to the limited availability of fully assigned public data for this compound, this guide utilizes data from its closely related analog, ethyl acetoacetate, to present a representative spectral analysis. The core proton environments of the acetoacetate moiety are virtually identical in both compounds, with predictable variations for the ester alkyl chain.

Keto-Enol Tautomerism in this compound

This compound exists as a dynamic equilibrium between its keto and enol forms. The interconversion between these two tautomers is slow on the NMR timescale, which permits the distinct observation of signals corresponding to each species in the ¹H NMR spectrum. The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is a superposition of the signals from both the keto and the more stable enol tautomer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The data presented below is for a sample in deuterated chloroform (B151607) (CDCl₃), a common NMR solvent.

Quantitative ¹H NMR Data Summary

The following tables summarize the assigned chemical shifts, multiplicities, integration values, and coupling constants (J) for each proton in the keto and enol forms of this compound.

Table 1: ¹H NMR Data for the Keto Tautomer of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a (CH₃-C=O) | ~ 2.25 | Singlet (s) | 3H | - |

| b (C=O-CH₂-C=O) | ~ 3.46 | Singlet (s) | 2H | - |

| c (O-CH₂) | ~ 4.10 | Triplet (t) | 2H | ~ 6.7 Hz |

| d (CH₂-CH₃) | ~ 1.68 | Sextet | 2H | ~ 7.0 Hz |

| e (CH₃-CH₂) | ~ 0.95 | Triplet (t) | 3H | ~ 7.4 Hz |

Table 2: ¹H NMR Data for the Enol Tautomer of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| f (CH₃-C=C) | ~ 1.98 | Singlet (s) | 3H | - |

| g (C=CH) | ~ 4.98 | Singlet (s) | 1H | - |

| h (O-H) | ~ 12.1 | Broad Singlet (br s) | 1H | - |

| c' (O-CH₂) | ~ 4.12 | Triplet (t) | 2H | ~ 6.7 Hz |

| d' (CH₂-CH₃) | ~ 1.69 | Sextet | 2H | ~ 7.0 Hz |

| e' (CH₃-CH₂) | ~ 0.96 | Triplet (t) | 3H | ~ 7.4 Hz |

Note: The signals for the propyl group (c/c', d/d', e/e') in both tautomers are very similar and often overlap, making precise separate assignments challenging.

Signal Assignment and Interpretation

-

Keto Form Signals :

-

The methyl protons (a ) adjacent to the ketone carbonyl appear as a sharp singlet around 2.25 ppm.

-

The active methylene (B1212753) protons (b ), situated between two carbonyl groups, are deshielded and appear as a singlet around 3.46 ppm.

-

The propyl group protons show a characteristic pattern: a triplet for the terminal methyl (e ) at ~0.95 ppm, a sextet for the central methylene (d ) at ~1.68 ppm, and a triplet for the methylene attached to the ester oxygen (c ) further downfield at ~4.10 ppm due to the oxygen's electron-withdrawing effect.

-

-

Enol Form Signals :

-

The methyl protons (f ) on the double bond appear as a singlet upfield from their keto counterpart, around 1.98 ppm.

-

A key feature of the enol form is the vinyl proton signal (g ), which appears as a singlet at approximately 4.98 ppm.

-

The most downfield signal is the enolic hydroxyl proton (h ) at ~12.1 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

The signals for the propyl group (c', d', e' ) are very close in chemical shift to those of the keto form.

-

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

-

Sample Preparation :

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup & Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the free induction decay (FID) to generate the spectrum.

-

Phase the spectrum to ensure all peaks are in the correct absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the protons. This allows for the quantification of the keto-enol equilibrium.

-

An In-depth Technical Guide to Propyl Acetoacetate ¹³C NMR Chemical Shifts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of propyl acetoacetate (B1235776). It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative data in a structured format, details experimental methodologies, and includes visualizations to clarify key concepts.

Introduction to Propyl Acetoacetate and its Tautomerism

This compound (propyl 3-oxobutanoate) is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to the ester group. A key feature of this compound and other β-dicarbonyl compounds is their existence as a mixture of two tautomeric forms in equilibrium: the keto form and the enol form. This keto-enol tautomerism is a crucial factor in interpreting its NMR spectra, as separate signals for each tautomer are often observed. The position of this equilibrium is influenced by factors such as the solvent and temperature.

¹³C NMR Chemical Shift Data

The ¹³C NMR spectrum of this compound displays a unique set of signals corresponding to the carbon atoms in both the keto and enol tautomers. The chemical shifts are influenced by the electronic environment of each carbon nucleus. The data presented below has been compiled from spectral databases and is consistent with values reported for similar β-keto esters.

Data Presentation

The following table summarizes the assigned ¹³C NMR chemical shifts for the keto and enol forms of this compound.

| Carbon Atom | Keto Tautomer Chemical Shift (ppm) | Enol Tautomer Chemical Shift (ppm) |

| C1 | ~30.1 | ~20.2 |

| C2 | ~202.5 | ~175.8 |

| C3 | ~50.2 | ~90.1 |

| C4 | ~167.2 | ~172.5 |

| C5 | ~66.5 | ~65.0 |

| C6 | ~22.0 | ~22.1 |

| C7 | ~10.4 | ~10.5 |

Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and experimental conditions.

Experimental Protocols

The acquisition of high-quality ¹³C NMR spectra is fundamental for accurate structural analysis. The following provides a detailed methodology for a typical experiment.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for small organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added to the solvent.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between scans, which is important for obtaining accurate integrations, although longer delays may be necessary for quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm or by referencing the known solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Peak Picking and Integration: Identify and label the chemical shifts of the peaks. Integrate the peak areas to determine the relative ratios of the different carbon environments, which can be used to estimate the keto-enol ratio.

Mandatory Visualization

The following diagrams illustrate the key structural aspects of this compound relevant to its ¹³C NMR spectrum.

Keto-Enol Tautomerism of this compound

Caption: Equilibrium between the keto and enol tautomers of this compound.

¹³C NMR Signal Assignment Workflow

Caption: Logical workflow for the assignment of ¹³C NMR signals of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of Propyl Acetoacetate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the infrared (IR) spectroscopy data for propyl acetoacetate (B1235776) (also known as propyl 3-oxobutanoate). As a β-keto ester, propyl acetoacetate exhibits characteristic vibrational modes for both its ester and ketone functional groups. It also exists in equilibrium with its enol tautomer, which can influence its IR spectrum.

While a publicly available, peer-reviewed complete spectrum for this compound is not readily found, this guide presents a detailed prediction of its key absorption bands based on established spectroscopic principles and data from analogous compounds.

Data Presentation: Predicted IR Absorption Data

The following table summarizes the predicted principal infrared absorption bands for this compound. The presence of two carbonyl groups is expected to give rise to two distinct, strong absorption peaks in the 1700-1750 cm⁻¹ region. The potential for keto-enol tautomerism may introduce additional bands corresponding to O-H and C=C stretching.

| Vibrational Mode | Functional Group Assignment | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Enol form | ~3400 | Weak to Medium, Broad |

| C-H Stretch | sp³ C-H (propyl & acetyl groups) | 2960 - 2850 | Strong |

| C=O Stretch | Ester Carbonyl | 1745 - 1735 | Strong |

| C=O Stretch | Ketone Carbonyl | 1725 - 1715 | Strong |

| C=C Stretch | Enol form | ~1650 | Medium, Variable |

| C-H Bend | Methylene (-CH₂-) Scissoring | ~1465 | Medium |

| C-H Bend | Methyl (-CH₃) Symmetric Bend | ~1375 | Medium |

| C-O Stretch | Ester Linkage | 1250 - 1150 | Strong |

| C-C Stretch | Carbon Skeleton | 1100 - 1000 | Medium to Weak |

Experimental Protocols: Methodology for Acquiring IR Spectrum

The following protocol details the standard procedure for obtaining an IR spectrum of a pure liquid sample like this compound using a Fourier-Transform Infrared (FTIR) spectrometer.

Objective: To obtain a high-quality transmission infrared spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer

-

Clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Spectroscopy-grade solvent for cleaning (e.g., dry acetone (B3395972) or dichloromethane)

-

Lint-free wipes (e.g., KimWipes)

-

Desiccator for salt plate storage

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its internal calibration and diagnostic checks.

-

Verify that the sample compartment is clean and unobstructed.

-

-

Background Spectrum Acquisition:

-

Handle the salt plates by their edges to prevent contamination from skin oils.

-

Place a pair of clean, polished salt plates into the sample holder and place it in the spectrometer's beam path.

-

Close the sample compartment lid to stabilize the atmospheric conditions.

-

Using the instrument's software, perform a background scan. This scan records the absorbance of atmospheric CO₂ and H₂O, as well as any intrinsic signals from the salt plates, and will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid Film):

-

Remove the salt plates from the spectrometer.

-

Using a clean Pasteur pipette, place 1-2 drops of this compound onto the center of the face of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates. The liquid should spread to cover the beam path area and be free of air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the sample "sandwich" into the sample holder in the spectrometer.

-

Close the sample compartment lid.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum (transmittance vs. wavenumber) will be displayed by the software.

-

Use the software tools to identify and label the wavenumbers of the major absorption peaks.

-

Correlate these peaks with the functional groups detailed in the data table above.

-

-

Post-Measurement Cleanup:

-

Remove the salt plates from the spectrometer.

-

Carefully separate the plates and rinse them thoroughly with the cleaning solvent.

-

Gently dry the plates with a lint-free wipe.

-

Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.

-

Mandatory Visualization: Experimental Workflow

The logical flow for acquiring the IR spectrum of this compound is illustrated below.

Caption: Workflow for FTIR analysis of a liquid sample.

Synthesis of Propyl Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl acetoacetate (B1235776), a β-keto ester, is a valuable intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure incorporates both a ketone and an ester functional group, providing multiple reaction sites for further chemical transformations. This technical guide provides an in-depth overview of the primary synthesis mechanisms for propyl acetoacetate, focusing on transesterification and the Claisen condensation. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways are presented to aid researchers in the effective synthesis of this versatile compound.

Core Synthesis Mechanisms

The synthesis of this compound is predominantly achieved through two principal routes: the transesterification of readily available acetoacetate esters and the Claisen condensation.

Transesterification of Ethyl Acetoacetate

Transesterification is a widely employed method for the synthesis of this compound, primarily due to the commercial availability and lower cost of other alkyl acetoacetates, such as ethyl or methyl acetoacetate.[1][2] This reaction involves the exchange of the ethyl group of ethyl acetoacetate with a propyl group from propanol (B110389) in the presence of a catalyst. The equilibrium of this reaction can be shifted towards the product by using an excess of propanol or by removing the ethanol (B145695) byproduct.[3]

A variety of catalysts can be employed to facilitate the transesterification of β-keto esters. These can be broadly categorized into acid and base catalysts, as well as other Lewis acidic and heterogeneous catalysts.

-

Acid Catalysts: Mineral acids such as sulfuric acid are effective for this transformation.[4] Lewis acids like boric acid and various metal salts have also been shown to catalyze the reaction efficiently.[1][5] For instance, silica-supported boric acid has been used as a recyclable heterogeneous catalyst under solvent-free conditions.[5]

-

Base Catalysts: Alkoxides, such as sodium propoxide (formed in situ from sodium and propanol), can be used. The base-catalyzed mechanism proceeds via a nucleophilic attack of the propoxide ion on the carbonyl carbon of the ester.[6][7]

-

Other Catalysts: Iodine has been reported as an efficient catalyst for the transesterification of β-keto esters.[8] Heterogeneous catalysts like H-β-zeolites offer the advantage of easy separation and reusability.[1]

A selection of catalysts and their reported performance in the transesterification of β-keto esters is summarized in the table below.

| Catalyst | Starting Acetoacetate | Alcohol | Conditions | Yield (%) | Reference |

| Boric Acid | Ethyl Acetoacetate | n-Propanol | - | High | [1][2] |

| Iodine | Ethyl Acetoacetate | n-Propanol | - | Moderate to High | [8] |

| H-β-Zeolites | Ethyl Acetoacetate | n-Propanol | - | High | [1] |

| Silica (B1680970) Supported Boric Acid | Methyl/Ethyl Acetoacetate | Various Alcohols | Solvent-free | 87-95 | [5] |

| 3-Nitrobenzeneboronic acid | Various β-keto esters | Various Alcohols | - | High | [9] |

The acid-catalyzed transesterification of ethyl acetoacetate with propanol proceeds through a series of protonation and nucleophilic attack steps.

In the presence of a base, the reaction is initiated by the deprotonation of propanol to form a more nucleophilic propoxide anion.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. To synthesize this compound via this route, two molecules of propyl acetate (B1210297) would be reacted in the presence of a strong base, such as sodium propoxide.

The mechanism involves the deprotonation of the α-carbon of a propyl acetate molecule to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second propyl acetate molecule.[10]

A crucial aspect of the Claisen condensation is that a full equivalent of base is required, as the product β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base, driving the reaction to completion.[10] An acidic workup is then necessary to protonate the enolate of the product.[10]

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis of this compound. Below is a generalized protocol for the synthesis via transesterification, which can be adapted based on the specific catalyst used.

General Protocol for Transesterification

Note: Specific reaction times and temperatures will vary depending on the catalyst and scale of the reaction. For instance, a reaction using ceric sulfate (B86663) as a catalyst with a 1.5 molar ratio of n-propanol to glacial acetic acid might be refluxed for 2 hours.[11]

Quantitative Data

The following table summarizes key physical and spectroscopic data for this compound.

| Property | Value | Reference |

| Molecular Formula | C7H12O3 | [12] |

| Molecular Weight | 144.17 g/mol | [12] |

| Boiling Point | 193 °C at 760 mmHg | [12] |

| Density | 0.996 g/cm³ | [12] |

| Refractive Index | 1.415 | [12] |

| 1H NMR | Conforms to structure | |

| Purity (GC) | >98.0% |

Conclusion

The synthesis of this compound can be effectively achieved through both transesterification and the Claisen condensation. Transesterification of ethyl acetoacetate with propanol is often the more practical approach due to the accessibility of the starting materials. A variety of catalysts can be employed for this transformation, with the choice depending on factors such as desired reaction conditions, cost, and environmental considerations. The Claisen condensation offers an alternative route, particularly when propyl acetate is readily available. This guide has provided a comprehensive overview of these synthesis mechanisms, including detailed reaction pathways, experimental considerations, and key quantitative data, to support the work of researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. CN1325464C - Method for preparing and purifying propyl acetate - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl Propanoate: Base Catalyst Mechanisms in Transesterification [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. An acetate ester:Propyl acetate_Chemicalbook [chemicalbook.com]

- 12. This compound|lookchem [lookchem.com]

Physical properties of propyl acetoacetate (boiling point, density)

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This technical guide provides an in-depth overview of the boiling point and density of propyl acetoacetate (B1235776), complete with experimental protocols and visual workflows.

Core Physical Properties

Propyl acetoacetate, also known as propyl 3-oxobutanoate, is an organic compound with key physical characteristics that are crucial for its handling, application, and purification in a laboratory setting.

Data Summary

The boiling point and density of this compound are summarized below. It is critical to note the conditions under which these values were measured, as they can significantly influence the results.

| Physical Property | Value | Conditions |

| Boiling Point | 193 °C | at 760 mmHg[1] |

| 60-62 °C | at 10 Torr[2] | |

| Density | 0.996 g/cm³ | Not specified[1] |

| 0.9673 g/cm³ | at 16 °C[2] |

Experimental Protocols

Accurate determination of physical properties relies on meticulous experimental technique. The following sections detail the methodologies for measuring the boiling point and density of liquids like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] Several methods can be employed for its determination, with the choice often depending on the sample volume available.

Micro-Reflux Method

This method is suitable for small sample volumes (approximately 0.5 mL).[4]

-

Sample Preparation: A small magnetic stir bar is added to a test tube containing about 0.5 mL of the liquid sample.[4]

-

Apparatus Setup: The test tube is placed in a heating block on a hot plate stirrer. A thermometer is positioned with its bulb about 1 cm above the liquid's surface.[4]

-

Heating and Observation: The sample is gently heated while stirring. The boiling point is the stable temperature at which a ring of condensing vapor is observed on the test tube walls, level with the thermometer bulb.[4]

Capillary Method

This technique is another common approach for determining the boiling point of a small amount of liquid.

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is placed open-end down into the liquid.[5]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a water bath.[5]

-

Heating and Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat source is then removed. The boiling point is the temperature at which the liquid begins to enter the capillary tube as it cools.[5]

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. The most straightforward method for determining the density of a liquid involves measuring the mass of a precisely known volume.

-

Measure Volume: An accurate volume of the liquid is measured using a volumetric pipette or a graduated cylinder. For higher accuracy, a pipette is preferred.[6][7]

-

Measure Mass:

-

Calculate Density: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated using the formula: ρ = m / V, where ρ is density, m is mass, and V is volume.[6] For accurate results, it is recommended to repeat the measurement and calculate an average.[6]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound|lookchem [lookchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

Thermodynamic Profile of Propyl 3-Oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 3-oxobutanoate, a keto-ester, serves as a valuable building block in organic synthesis and is of interest in various chemical and pharmaceutical research areas. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and safety assessments. This technical guide provides a summary of available physical data for propyl 3-oxobutanoate and outlines the standard experimental methodologies for the determination of its key thermodynamic parameters. Due to a notable scarcity of published experimental thermodynamic data for this specific compound, this guide also presents generalized experimental workflows.

Physicochemical Properties of Propyl 3-Oxobutanoate

Table 1: Physicochemical Properties of Propyl 3-Oxobutanoate

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | Sigma-Aldrich[1] |

| Molecular Weight | 144.17 g/mol | Sigma-Aldrich[1] |

| CAS Number | 1779-60-8 | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| InChI Key | DHGFMVMDBNLMKT-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| SMILES | CCCOC(=O)CC(C)=O | Sigma-Aldrich[1] |

Experimental Protocols for Thermodynamic Data Determination

The determination of thermodynamic properties for a compound like propyl 3-oxobutanoate involves a suite of well-established experimental techniques. The following sections detail the methodologies that would be employed to measure key thermodynamic parameters.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of high-purity propyl 3-oxobutanoate is placed in a crucible within a combustion bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere. A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the calorimeter system is recorded as a function of time until it reaches a final, stable value.

-

Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid). The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpies of Phase Transition

Differential Scanning Calorimetry is a versatile technique used to measure heat capacity (Cp) as a function of temperature, as well as the enthalpies of phase transitions such as fusion (melting) and vaporization.

Experimental Workflow:

-

Sample Preparation: A small, accurately weighed sample of propyl 3-oxobutanoate is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is changed.

-

Data Analysis:

-

Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.

-

Enthalpy of Fusion (ΔfusH°): When the sample melts, a characteristic endothermic peak is observed. The area under this peak is directly proportional to the enthalpy of fusion.

-

Melting Point (Tfus): The onset temperature of the melting peak is taken as the melting point.

-

Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH°) can be determined by measuring the vapor pressure of the substance as a function of temperature.

Experimental Workflow (Static Method):

-

Apparatus: A sample of propyl 3-oxobutanoate is placed in a thermostatted vessel connected to a pressure measuring device (manometer). The system is evacuated to remove air.

-

Equilibration: The sample is heated to a specific temperature and allowed to equilibrate, at which point the measured pressure is the vapor pressure of the substance at that temperature.

-

Data Collection: The vapor pressure is measured at a series of different temperatures.

-

Data Analysis: The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is used to analyze the data. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH°/R, where R is the ideal gas constant.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of experimental determination of thermodynamic properties and a common synthesis route for esters.

Caption: Workflow for the experimental determination of thermodynamic properties.

Caption: Reaction scheme for Fischer Esterification.

Conclusion

While direct experimental thermodynamic data for propyl 3-oxobutanoate is sparse in the public domain, this guide provides the foundational knowledge for its determination. The outlined experimental protocols for combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements represent the standard and reliable methods for obtaining high-quality thermodynamic data. Such data is indispensable for the safe and efficient design of chemical processes and for a deeper understanding of the molecular behavior of this important chemical intermediate. For researchers in drug development and other scientific fields, having accurate thermodynamic data is essential for computational modeling and predicting the behavior of propyl 3-oxobutanoate in various systems.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Propyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical structure, bonding, and key physicochemical properties of propyl acetoacetate (B1235776). It includes detailed information on its molecular geometry, keto-enol tautomerism, and relevant experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.

Chemical Structure and Identification

Propyl acetoacetate, with the CAS number 1779-60-8, is an organic compound classified as a beta-keto ester.[1] Its systematic IUPAC name is propyl 3-oxobutanoate.[2] The molecule consists of a propyl ester group attached to an acetoacetate moiety, which features both a ketone and an ester functional group.[1]

The molecular formula for this compound is C₇H₁₂O₃.[2][3][4] It is typically a colorless to pale yellow liquid with a fruity odor.[1] this compound is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1]

Synonyms:

-

Propyl 3-oxobutanoate[2]

-

n-propyl acetoacetate[2]

-

Acetoacetic acid, propyl ester[1]

-

BUTANOIC ACID, 3-OXO-, PROPYL ESTER[2]

Caption: Skeletal structure of this compound.

Molecular Bonding and Geometry

The carbon skeleton of this compound features both sp³ and sp² hybridized carbon atoms. The propyl group and the methylene (B1212753) carbon of the acetoacetate moiety are sp³ hybridized, resulting in tetrahedral geometry around these atoms. The carbonyl carbons of the ketone and ester groups are sp² hybridized, leading to a trigonal planar geometry.

The molecule contains:

-

Sigma (σ) bonds: These single bonds form the primary framework of the molecule.

-

Pi (π) bonds: These are present in the carbon-oxygen double bonds (C=O) of the ketone and ester functional groups.

A significant characteristic of this compound and other β-keto esters is their existence as an equilibrium mixture of two tautomers: the keto form and the enol form.[5][6][7] This keto-enol tautomerism involves the migration of a proton and the shifting of electrons. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Equilibrium between the keto and enol tautomers of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 144.17 g/mol | [2][3][4] |

| Exact Mass | 144.078644241 Da | [2][3] |

| Density | 0.996 g/cm³ | [3] |

| Boiling Point | 193 °C at 760 mmHg | [3] |

| Flash Point | 73.2 °C | [3] |

| Refractive Index | 1.415 | [3] |

| Hydrogen Bond Donor Count | 0 | [2][3] |

| Hydrogen Bond Acceptor Count | 3 | [2][3] |

| Rotatable Bond Count | 5 | [2][3] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | Signals corresponding to the propyl and acetoacetate protons. | [8] |

| ¹³C NMR | Resonances for the seven carbon atoms in their distinct chemical environments. | [8] |

| Infrared (IR) Spectroscopy | Characteristic absorptions for C=O (ester and ketone) and C-O stretching vibrations. | [8][9] |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation patterns consistent with the structure. | [9] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the esterification of acetoacetic acid with propanol, often catalyzed by a strong acid. A general laboratory procedure is outlined below, adapted from protocols for similar ester syntheses.[10][11]

Materials:

-

n-Propanol

-

Ethyl acetoacetate (as a precursor for transesterification) or Diketene (for reaction with propanol)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Saturated sodium chloride solution (for washing)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

Combine n-propanol and ethyl acetoacetate in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Add boiling chips and assemble a reflux apparatus.

-

Heat the mixture to reflux for a specified period to drive the reaction to completion.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, sodium bicarbonate solution (to neutralize the acid), and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Caption: General workflow for the synthesis and purification of this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons. Expected signals would include a triplet and two sextets for the propyl group, a singlet for the methyl group, and a singlet for the methylene group of the acetoacetate moiety.

-

¹³C NMR: Shows the number of different types of carbon atoms. Distinct peaks would be observed for the carbonyl carbons, the carbons of the propyl group, and the methyl and methylene carbons of the acetoacetate portion.

Infrared (IR) Spectroscopy:

-

Used to identify the functional groups present. Strong absorption bands are expected around 1740 cm⁻¹ (ester C=O stretch) and 1720 cm⁻¹ (ketone C=O stretch). C-O stretching bands would appear in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS):

-

Determines the molecular weight and provides information about the structure from fragmentation patterns. The molecular ion peak [M]⁺ would be observed at m/z = 144.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis.[1] Its reactivity, particularly at the active methylene group, allows for its use in various carbon-carbon bond-forming reactions, such as the acetoacetic ester synthesis, to produce more complex molecules. This makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, it has been used as a reagent in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds investigated as potent and selective A2B adenosine (B11128) receptor antagonists.[3]

References

- 1. CAS 1779-60-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H12O3 | CID 74507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. quora.com [quora.com]

- 6. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ACETOACETIC ACID N-PROPYL ESTER(1779-60-8) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. theochem.mercer.edu [theochem.mercer.edu]

The Solvent's Influence: A Technical Guide to the Keto-Enol Equilibrium of Propyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of organic chemistry with profound implications in reaction mechanisms, chemical synthesis, and drug design. A classic and illustrative example of this is the keto-enol tautomerism of β-dicarbonyl compounds. This technical guide provides an in-depth examination of the keto-enol equilibrium of propyl acetoacetate (B1235776), focusing on the determinative role of the solvent environment. Understanding how to manipulate this equilibrium is critical for controlling reaction pathways and for the rational design of molecules with specific physicochemical properties.

Data Presentation: Solvent Effects on Tautomeric Populations

The equilibrium between the keto and enol forms of a β-ketoester is highly sensitive to the surrounding solvent. Generally, non-polar solvents favor the enol form, which is stabilized by an intramolecular hydrogen bond, while polar solvents can disrupt this bond and preferentially solvate the more polar keto tautomer.

| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form |

| Water | 80.1 | ~99.6 | ~0.4 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Low |

| Methanol | 32.7 | High | Low |

| Toluene | 2.38 | ~80.2 | ~19.8 |

| Carbon Tetrachloride (CCl₄) | 2.24 | ~51 | ~49 |

| Neat Liquid | - | ~85 | ~15 |

Experimental Protocols: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive and widely used method for the quantitative analysis of keto-enol tautomeric mixtures.[4] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. The relative concentrations of the two forms can be determined by integrating the characteristic signals.

Materials and Equipment:

-

Propyl acetoacetate

-

A selection of deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆)

-

High-resolution NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Volumetric flasks and pipettes

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in a variety of deuterated solvents. A typical concentration is around 5-10% (v/v).

-

For each solvent, accurately prepare a solution in a clean, dry NMR tube.

-

Add a small amount of TMS to each sample to serve as an internal reference (δ 0.00 ppm).

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum for each sample at a constant, known temperature (e.g., 298 K).

-

Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Optimize shimming for each sample to achieve high resolution and sharp peaks.

-

-

Spectral Analysis and Data Interpretation:

-

Identify the characteristic signals for the keto and enol forms of this compound.

-

Keto form: Look for the singlet corresponding to the α-methylene protons (-CH₂-) typically found in the range of δ 3.4-3.6 ppm.

-

Enol form: Identify the singlet for the vinylic proton (-CH=) at approximately δ 5.0-5.2 ppm and the broad singlet for the enolic hydroxyl proton (-OH) at a downfield chemical shift, often around δ 12-13 ppm.

-

-

Integrate the area of the α-methylene proton signal of the keto form and the vinylic proton signal of the enol form.

-

-

Calculation of Tautomer Percentages:

-

The percentage of the enol form can be calculated using the following formula, taking into account the number of protons giving rise to each signal:

% Enol = [Integral of vinylic proton / (Integral of vinylic proton + (Integral of α-methylene protons / 2))] x 100

-

The percentage of the keto form is then calculated as:

% Keto = 100 - % Enol

-

-

Equilibrium Constant Determination:

-

The equilibrium constant (Keq) for the tautomerization (Keto ⇌ Enol) is calculated as:

Keq = [% Enol] / [% Keto]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

Caption: Logical diagram illustrating the influence of solvent polarity on the keto-enol tautomeric equilibrium.

Caption: Workflow diagram outlining the key steps in determining the keto-enol equilibrium using ¹H NMR spectroscopy.

References

Spectroscopic Data of Propyl Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive compilation of spectroscopic data for propyl acetoacetate (B1235776) (also known as propyl 3-oxobutanoate). The information enclosed is intended to support researchers and professionals in the fields of chemistry, drug development, and materials science in the identification, characterization, and quantification of this compound. This document presents key spectroscopic data in a structured format, details experimental methodologies, and includes visualizations of experimental workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for propyl acetoacetate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.04 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |

| 3.42 | Singlet | 2H | -CO-CH₂ -CO- |

| 2.25 | Singlet | 3H | -CO-CH₃ |

| 1.65 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| 0.93 | Triplet | 3H | -CH₂-CH₃ |

| Solvent: CDCl₃. Instrument: Varian CFT-20 or equivalent. |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Carbon Type |

| 200.7 | C=O (Ketone) |

| 167.2 | C=O (Ester) |

| 66.5 | -O-C H₂- |

| 49.9 | -CO-C H₂-CO- |

| 30.1 | -CO-C H₃ |

| 21.9 | -O-CH₂-C H₂- |

| 10.3 | -C H₃ |

| Solvent: CDCl₃. |

Table 3: Mass Spectrometry Data (GC-MS, EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 43 | 99.99 | [CH₃CO]⁺ |

| 27 | 29.48 | [C₂H₃]⁺ |

| 41 | 24.32 | [C₃H₅]⁺ |

| 29 | 14.87 | [C₂H₅]⁺ |

| 85 | 14.81 | [M - C₃H₇O]⁺ or [CH₃COCH₂CO]⁺ |

| Instrumentation: HITACHI M-80A or equivalent. Ionization: Electron Ionization (EI).[1] |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740 | C=O Stretch (Ester) |

| ~1720 | C=O Stretch (Ketone) |

| ~1200-1300 | C-O Stretch (Ester) |

| Note: As a β-keto ester, this compound can exhibit tautomerism, which may lead to the appearance of a broad O-H stretch (enol form) around 3000 cm⁻¹ and a C=C stretch (enol form) around 1650 cm⁻¹. |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of esters and β-keto esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.1.2. ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are employed to obtain a spectrum with adequate signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS)

2.2.1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

2.2.2. GC-MS Analysis: The analysis is performed on a GC-MS system equipped with a capillary column (e.g., DB-5ms). The typical temperature program involves an initial hold at a low temperature (e.g., 50 °C) followed by a ramp to a higher temperature (e.g., 250 °C) to ensure separation from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

Infrared (IR) Spectroscopy

2.3.1. Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

2.3.2. IR Spectrum Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the spectrum is typically acquired over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

Theoretical Framework for the Calculation of Propyl Acetoacetate Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl acetoacetate (B1235776) (CH₃COCH₂COOCH₂CH₂CH₃) is a β-keto ester of significant interest in organic synthesis and as a potential building block in medicinal chemistry. Understanding its molecular properties, such as conformational flexibility, electronic structure, and reactivity, is crucial for its application in drug design and development. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these properties at the atomic level. This guide outlines the standard computational protocols and expected outcomes for a thorough theoretical investigation of propyl acetoacetate.

A key characteristic of this compound, like other β-dicarbonyl compounds, is its existence as a mixture of keto and enol tautomers. The equilibrium between these forms is sensitive to the solvent environment and has significant implications for the molecule's reactivity and intermolecular interactions.

Caption: Keto-enol tautomerism of this compound.

Computational Methodology

The theoretical investigation of this compound's properties would typically involve a multi-step computational workflow. The primary method of choice for such studies is Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost.

A variety of quantum chemistry software packages can be employed for these calculations, with Gaussian, ORCA, and Spartan being common choices in the scientific community.

A widely used and well-validated level of theory for organic molecules is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p).

-

B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known to provide reliable geometric and electronic properties for a wide range of molecules.

-

6-311++G(d,p): A triple-zeta basis set that provides a flexible description of the electron density. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The '(d,p)' denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding environments.

A typical computational study would follow these steps:

-

Initial Structure Generation: The 3D structures of both the keto and enol tautomers of this compound are built using a molecular editor.

-

Geometry Optimization: The initial structures are then subjected to geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. This is a crucial step to obtain a stable, realistic molecular structure.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.

-

-

Calculation of Molecular Properties: Once the optimized geometries are obtained, a range of electronic and thermodynamic properties can be calculated. These include:

-

Electronic Properties: Molecular orbital energies (HOMO, LUMO), molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) charge distributions.

-

Thermochemical Properties: Enthalpy, Gibbs free energy, and entropy. These are particularly important for studying the relative stability of the keto and enol tautomers.

-

-

Solvent Effects: To simulate a more realistic environment, the calculations can be repeated using an implicit solvent model, such as the Polarizable Continuum Model (PCM). This is essential for studying the solvent-dependent keto-enol equilibrium.

Caption: General workflow for theoretical property calculation.

Predicted Molecular Properties of this compound

The following tables summarize the types of quantitative data that would be generated from a theoretical study of this compound. The values are illustrative and based on expectations from similar molecules.

Geometry optimization provides detailed information on bond lengths and angles.

Table 1: Predicted Optimized Geometric Parameters (Illustrative)

| Parameter | Keto Tautomer (Å or °) | Enol Tautomer (Å or °) |

| C=O (keto) | 1.215 | 1.230 (ester) |

| C=O (ester) | 1.210 | - |

| C-C (keto) | 1.510 | 1.480 |

| C=C (enol) | - | 1.350 |

| C-O (ester) | 1.350 | 1.360 |

| O-H (enol) | - | 0.970 |

| ∠(O=C-C) | 120.5 | 121.0 |

Vibrational analysis predicts the characteristic IR absorption bands.

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹, Illustrative)

| Vibrational Mode | Keto Tautomer | Enol Tautomer |

| O-H stretch | - | ~3400 (broad, H-bonded) |

| C-H stretch (sp³) | 2950-3000 | 2950-3000 |

| C=O stretch (keto) | ~1740 | - |

| C=O stretch (ester) | ~1720 | ~1660 (conjugated) |

| C=C stretch | - | ~1620 |

| C-O stretch | 1100-1300 | 1100-1300 |

These properties provide insights into the molecule's reactivity and stability.

Table 3: Predicted Electronic and Thermochemical Properties (Illustrative)

| Property | Keto Tautomer | Enol Tautomer |

| Dipole Moment (Debye) | 2.8 | 2.5 |

| HOMO Energy (eV) | -6.5 | -6.2 |

| LUMO Energy (eV) | -0.8 | -0.5 |

| HOMO-LUMO Gap (eV) | 5.7 | 5.7 |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 | +1.5 (gas phase) |

| Predicted pKa | - | 10.69 (predicted)[1] |

Conclusion

While specific experimental and theoretical data for this compound are sparse in the current literature, the computational framework outlined in this guide provides a robust and reliable pathway for its in-depth characterization. By employing Density Functional Theory, researchers can obtain valuable insights into the geometric, vibrational, electronic, and thermodynamic properties of both its keto and enol tautomers. This information is invaluable for understanding its chemical behavior and for its rational application in the synthesis of novel compounds, particularly in the field of drug development. The methodologies described here are standard practice in computational chemistry and can be readily applied to generate a comprehensive theoretical profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Hantzsch Pyridine Synthesis Utilizing Propyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Hantzsch pyridine (B92270) synthesis with a specific focus on the use of propyl acetoacetate (B1235776). This versatile multi-component reaction is a cornerstone in the synthesis of 1,4-dihydropyridines (DHPs), a class of compounds with significant therapeutic applications, most notably as calcium channel blockers.

Introduction

First described by Arthur Hantzsch in 1881, this reaction involves the condensation of an aldehyde, a β-ketoester (in this case, propyl acetoacetate), and a nitrogen donor, typically ammonia (B1221849) or its equivalent.[1][2] The resulting 1,4-dihydropyridine (B1200194) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs for the treatment of hypertension and angina.[2][3] The straightforward nature of the Hantzsch synthesis allows for the facile generation of a diverse library of DHP derivatives by varying the three core components.[1]

Reaction Principle

The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions. The generally accepted mechanism involves the initial formation of two key intermediates: a Knoevenagel condensation product from the reaction of the aldehyde with one equivalent of this compound, and an enamine formed from the reaction of a second equivalent of this compound with ammonia. A subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine.

Experimental Protocols

While a specific, detailed protocol for this compound is not widely published, the following general procedure, adapted from established Hantzsch synthesis protocols with other acetoacetate esters, can be employed.[4] Researchers should consider this a starting point and may need to optimize reaction conditions for specific aldehydes.

Protocol 1: Conventional Heating

Materials:

-

This compound (2.0 eq.)

-

Aldehyde (1.0 eq.)

-

Ammonium (B1175870) acetate (B1210297) or aqueous ammonia (1.1 - 1.5 eq.)

-

Ethanol (B145695) (or other suitable alcohol like methanol (B129727) or isopropanol)

-

Stirring hotplate with a reflux condenser

-

Round-bottom flask

-

Magnetic stir bar

-

Crystallization dish

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq.) and this compound (2.0 eq.) in a minimal amount of ethanol.

-

Addition of Nitrogen Source: To the stirred solution, add ammonium acetate (1.2 eq.). Alternatively, aqueous ammonia can be added dropwise.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours, depending on the reactivity of the aldehyde.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the crude product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to obtain the final 1,4-dihydropyridine derivative.

Protocol 2: Microwave-Assisted Synthesis

The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[2]

Materials:

-

This compound (2.0 eq.)

-

Aldehyde (1.0 eq.)

-

Ammonium acetate (1.2 eq.)

-

Ethanol

-

Microwave reactor vial with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine the aldehyde (1.0 eq.), this compound (2.0 eq.), and ammonium acetate (1.2 eq.) in ethanol.

-

Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a temperature of 100-120 °C for 10-30 minutes. (Note: Optimization of time and temperature will be necessary for different substrates).

-

Work-up and Isolation: After cooling the reaction vial, the product can be isolated following the same procedure as the conventional heating method (steps 5-7).

Data Presentation

The following table summarizes representative quantitative data for the Hantzsch synthesis. Note that specific data for this compound is limited; therefore, data from analogous reactions with other acetoacetate esters and aldehydes are included to provide a comparative overview.

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Method | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Ethanol | Reflux | 2-4 | ~90 | [4] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Ethanol | Reflux | 3 | 92 | N/A |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Ethanol | Reflux | 2 | 95 | N/A |

| n-Propyl aldehyde | Ethyl acetoacetate | Ammonium Carbonate | Water | Sealed Vessel (70-75°C) | 1.5 | 86 | [4] |

| Benzaldehyde | Methyl acetoacetate | Ammonium Acetate | Ethanol | Reflux | 4 | 88 | N/A |

| Benzaldehyde | Ethyl acetoacetate | Ammonium Acetate | None | Microwave (120°C) | 0.17 | 94 | N/A |

Visualizations

Hantzsch Pyridine Synthesis Mechanism

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Experimental Workflow

Caption: General Experimental Workflow for Hantzsch Synthesis.

References

Application Notes and Protocols: Hydrazone Synthesis via the Japp-Klingemann Reaction Using Propyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Japp-Klingemann reaction is a robust and versatile synthetic method for the preparation of hydrazones from β-keto-esters (or β-keto-acids) and aryldiazonium salts.[1][2][3] These hydrazone products serve as crucial intermediates in the synthesis of a variety of heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis, which are prevalent scaffolds in pharmaceuticals and biologically active molecules.[2][3] This document provides detailed experimental protocols for the synthesis of arylhydrazones using propyl acetoacetate (B1235776), a representative β-keto-ester, along with quantitative data for analogous reactions and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle

The Japp-Klingemann reaction with a β-keto-ester, such as propyl acetoacetate, proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the α-carbon of the β-keto-ester by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the aryldiazonium salt to form an intermediate azo compound. Subsequent hydrolysis of the ester group and cleavage of the acetyl group, followed by tautomerization, yields the final, stable arylhydrazone product.[2]

Applications in Drug Discovery and Development

Hydrazones synthesized via the Japp-Klingemann reaction are pivotal precursors in the development of new therapeutic agents. Their primary application lies in the Fischer indole synthesis, a cornerstone in the creation of a vast array of indole-containing drugs with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Furthermore, the hydrazone moiety itself is a recognized pharmacophore and is present in various compounds with antimicrobial, anticonvulsant, and analgesic activities. The ability to readily synthesize a diverse library of substituted arylhydrazones using the Japp-Klingemann reaction makes it a valuable tool in medicinal chemistry and drug discovery programs.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of arylhydrazones from this compound and a substituted aniline (B41778). The procedure is divided into two main parts: the in situ preparation of the aryldiazonium salt and the subsequent coupling reaction with this compound.

Protocol 1: Synthesis of Propyl 2-(Arylhydrazono)propanoate

Materials:

-

Substituted Aniline (e.g., p-toluidine, p-anisidine, p-chloroaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

This compound

-

Sodium Acetate (B1210297) (NaOAc)

-

Water

-

Ice

Part A: Preparation of the Aryldiazonium Salt Solution (in situ)

-

In a flask, dissolve the substituted aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5 eq.) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous and vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise to the aniline solution. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the aryldiazonium salt and is used immediately in the next step.

Part B: Japp-Klingemann Coupling Reaction

-

In a separate, larger flask, dissolve this compound (1.0 eq.) and sodium acetate (3.0 eq.) in ethanol.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly and dropwise, add the freshly prepared aryldiazonium salt solution from Part A to the this compound solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and leave it to stand overnight.

Part C: Work-up and Purification

-

Pour the reaction mixture into a large volume of cold water to precipitate the crude hydrazone product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure propyl 2-(arylhydrazono)propanoate.

-

Dry the purified product under vacuum.

Quantitative Data

The following table summarizes the yields of various ethyl 2-(arylhydrazono)propanoates synthesized via the Japp-Klingemann reaction, which are expected to be comparable to those obtained with this compound under similar conditions.

| Aniline Derivative | Product | Yield (%) | Melting Point (°C) |

| Aniline | Ethyl 2-(phenylhydrazono)propanoate | 70 | 56.7-59.4 |

| p-Chloroaniline | Ethyl 2-((4-chlorophenyl)hydrazono)propanoate | 72 | 79.8-80.7 |

| m-Nitroaniline | Ethyl 2-((3-nitrophenyl)hydrazono)propanoate | 82 | 118.8-119.7 |

| p-Anisidine | Ethyl 2-((4-methoxyphenyl)hydrazono)propanoate | 70 | 60-63.4 |

Data adapted from a study on the synthesis of ethyl acetoacetate phenylhydrazone derivatives.[1]

Visualizations

Reaction Mechanism

Caption: General mechanism of the Japp-Klingemann reaction with a β-keto-ester.

Experimental Workflow

References

Application Notes and Protocols for the Synthesis of Coumarin Derivatives Using Propyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) derivatives represent a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, making them privileged scaffolds in drug discovery and development. Their biological activities are diverse, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of the coumarin core is often achieved through classic condensation reactions, with the Pechmann and Knoevenagel condensations being the most prominent methods.[3][4] Propyl acetoacetate (B1235776) serves as a versatile C4 synthon in these reactions, enabling the introduction of a propyl group at the 4-position of the coumarin ring, which can significantly influence the biological activity of the resulting molecule.